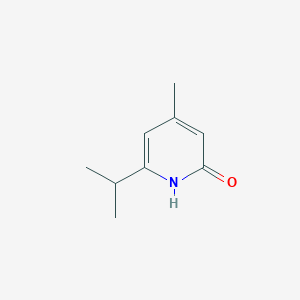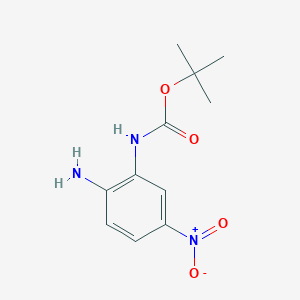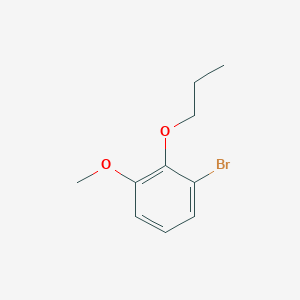
6-Isopropyl-4-methylpyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-4-methylpyridin-2-ol (IPMP) is an organic compound belonging to the class of pyridinols. It is a white crystalline solid with a melting point of 73-75 °C and a boiling point of 170-171 °C. IPMP is an important intermediate in the synthesis of a number of pharmaceuticals, and it has been used in a variety of scientific research applications.
Mecanismo De Acción
6-Isopropyl-4-methylpyridin-2-ol acts as a proton acceptor, and its mechanism of action is based on its ability to interact with protons to form an adduct. This adduct is then able to undergo a series of reactions, such as nucleophilic substitution and elimination, to form the desired product.
Biochemical and Physiological Effects
6-Isopropyl-4-methylpyridin-2-ol has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antinociceptive, and anticonvulsant activities. In addition, it has been found to possess antioxidant and anti-apoptotic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Isopropyl-4-methylpyridin-2-ol is a useful compound for laboratory experiments due to its relatively low cost and easy availability. Additionally, it can be synthesized using a simple reaction and can be easily purified using recrystallization. However, it is important to note that 6-Isopropyl-4-methylpyridin-2-ol is a toxic compound and should be handled with care.
Direcciones Futuras
The potential future directions for 6-Isopropyl-4-methylpyridin-2-ol include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action and its use as a reagent in the synthesis of a variety of organic compounds could be beneficial. Finally, further research into the potential applications of 6-Isopropyl-4-methylpyridin-2-ol in the pharmaceutical industry could be useful.
Métodos De Síntesis
6-Isopropyl-4-methylpyridin-2-ol can be synthesized from the reaction of 4-methylpyridine and isopropyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out at a temperature of 60-70 °C for a period of 3-4 hours. The product is then isolated by vacuum distillation, and can be further purified by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
6-Isopropyl-4-methylpyridin-2-ol has been widely used in scientific research due to its unique properties. It has been used as a starting material in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antimalarial agents. It has also been used in the synthesis of organic compounds, such as heterocyclic compounds and terpenes. In addition, 6-Isopropyl-4-methylpyridin-2-ol has been used as a reagent in the synthesis of a variety of organic compounds, such as amines, alcohols, and esters.
Propiedades
IUPAC Name |
4-methyl-6-propan-2-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-4-7(3)5-9(11)10-8/h4-6H,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDFJASMOVFERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333994.png)

![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)




![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)

![5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester](/img/structure/B6334051.png)


